molecular formula C16H11F6NO B2850412 N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide CAS No. 424805-00-5

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide

Cat. No.: B2850412
CAS No.: 424805-00-5
M. Wt: 347.26
InChI Key: GPCPTPWAXHYTPZ-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a benzamide structure. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylaniline in the presence of a base such as triethylamine to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents like dichloromethane and catalysts such as N,N-dimethylformamide can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of arylaminothiocarbonylpyridinium salts.

    N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Employed in fragment-based covalent ligand discovery.

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide is unique due to its specific combination of trifluoromethyl groups and benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO/c1-9-3-2-4-10(5-9)14(24)23-13-7-11(15(17,18)19)6-12(8-13)16(20,21)22/h2-8H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCPTPWAXHYTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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